The Crimson Wonder: A Technical Guide to the Discovery and Historical Significance of Prodigiosin
The Crimson Wonder: A Technical Guide to the Discovery and Historical Significance of Prodigiosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prodigiosin (B1679158), a vibrant red pigment, is a secondary metabolite produced by several species of bacteria, most notably Serratia marcescens.[1] This tripyrrole alkaloid has a rich and fascinating history, intertwined with microbiology, religious phenomena, and even early biological warfare research. Beyond its striking color, prodigiosin has garnered significant attention in the scientific community for its broad spectrum of biological activities, including antimicrobial, immunosuppressive, and potent anticancer properties.[2][3] This technical guide delves into the discovery and historical importance of prodigiosin, presenting key quantitative data, detailed experimental protocols, and visual representations of its biosynthetic pathway to serve as a comprehensive resource for researchers in the field.
Discovery and Historical Significance
The story of prodigiosin predates the formal discipline of microbiology. The first recorded observation is believed to be in 332 B.C. during the siege of Tyre, where "bleeding" bread was interpreted as an omen.[4][5] Throughout history, numerous accounts of "miraculous" bleeding hosts or polenta have been documented, phenomena now largely attributed to the growth of prodigiosin-producing Serratia marcescens on starchy substrates.[6][7]
The formal scientific discovery of the causative agent occurred in 1819 when Bartolomeo Bizio, an Italian pharmacist, investigated an outbreak of red-colored polenta.[5] He named the organism Serratia marcescens, in honor of the physicist Serafino Serrati, and the pigment "prodigiosin" from the Latin prodigiosus, meaning prodigious or miraculous, a nod to its seemingly supernatural appearances.[1] Initially misclassified as a fungus, it was later correctly identified as a bacterium.[6] In the 20th century, due to its distinct color and what was then believed to be its non-pathogenic nature, S. marcescens was used as a tracer organism in various experiments, including studies on aerosolized bacterial transmission by the U.S. military.[5][6]
Quantitative Biological Activity of Prodigiosin
Prodigiosin exhibits a remarkable range of biological activities. The following tables summarize key quantitative data from various studies, providing a comparative overview of its efficacy.
Table 1: Cytotoxic Activity of Prodigiosin (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cancer Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| NCI-H292 | Human Mucoepidermoid Pulmonary Carcinoma | 3.6 | [1] |
| Hep-2 | Human Larynx Epidermoid Carcinoma | 3.4 | [1] |
| MCF-7 | Human Breast Adenocarcinoma | 5.1 | [1] |
| HL-60 | Human Promyelocytic Leukemia | 1.7 | [1] |
| A549 | Human Lung Carcinoma | 0.39 | [2] |
| HT-29 | Human Colon Adenocarcinoma | 0.45 | [2] |
| SGC7901 | Human Gastric Adenocarcinoma | 1.30 | [8] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 0.62 | [9] |
| HCT116 | Human Colon Carcinoma | 0.70 | [9] |
| HepG2 | Human Liver Carcinoma | 8.75 | [10] |
Table 2: Antimicrobial Activity of Prodigiosin (MIC Values)
The minimum inhibitory concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Enterococcus faecalis | Gram-positive bacteria | 3.9 | [11] |
| Staphylococcus aureus | Gram-positive bacteria | 62.5 | [11] |
| Clostridium perfringens | Gram-positive bacteria | 500 | [11] |
| Escherichia coli | Gram-negative bacteria | 62.5 | [11] |
| Pseudomonas aeruginosa | Gram-negative bacteria | 62.5 | [11] |
| Bacillus subtilis | Gram-positive bacteria | 5 | [12] |
| Bacillus cereus | Gram-positive bacteria | 4 | [12] |
| Klebsiella pneumoniae | Gram-negative bacteria | 22.6 (μM) | [13] |
Table 3: Optimized Production of Prodigiosin
The yield of prodigiosin can be significantly influenced by culture conditions.
| Producing Strain | Carbon Source | Nitrogen Source | Temperature (°C) | pH | Incubation Time (h) | Yield (mg/L) | Reference |
| Serratia marcescens | Crude Glycerol (B35011) | Peptone (1% w/v) | 22 | 9 | 144 | 870 (units/cell) | [3] |
| Serratia rubidaea RAM_Alex | - | Peptone (7 g/L), Beef Extract (5 g/L), Yeast Extract (1 g/L) | 30 | 6 | 48 | ~1600.51 | [14] |
| Serratia marcescens | Sucrose (16.29 g/L) | Peptone (11.76 g/L) | 28 | 7.2-7.4 | 48 | 1653.95 | [15] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to prodigiosin research.
Isolation and Identification of Serratia marcescens
Objective: To isolate prodigiosin-producing Serratia marcescens from an environmental sample.
Methodology:
-
Sample Collection: Collect soil or water samples from various environments.
-
Serial Dilution and Plating:
-
Suspend 1g of soil in 9 mL of sterile saline solution and vortex thoroughly.
-
Perform a serial dilution up to 10⁻⁶.
-
Plate 100 µL of each dilution onto Luria-Bertani (LB) agar (B569324) plates.
-
-
Incubation: Incubate the plates at 28-30°C for 48-72 hours.
-
Colony Selection: Look for characteristic red-pigmented colonies.
-
Pure Culture: Streak the selected red colonies onto fresh LB agar plates to obtain a pure culture.
-
Identification:
-
Perform Gram staining to confirm the presence of Gram-negative rods.
-
Conduct biochemical tests (e.g., catalase, oxidase, motility, and API 20E strips) for species-level identification.
-
For definitive identification, perform 16S rRNA gene sequencing.
-
Production of Prodigiosin
Objective: To cultivate Serratia marcescens for the production of prodigiosin.
Methodology:
-
Inoculum Preparation: Inoculate a single colony of S. marcescens into 50 mL of LB broth and incubate at 28-30°C with shaking (150-200 rpm) for 18-24 hours.
-
Production Culture:
-
Inoculate 500 mL of a suitable production medium (e.g., peptone-glycerol broth or nutrient broth supplemented with an optimized carbon and nitrogen source) with the overnight culture (1-2% v/v).
-
Incubate at 28-30°C with shaking (150-200 rpm) for 48-96 hours. Pigment production is often maximal in the stationary phase.[16]
-
Extraction and Purification of Prodigiosin
Objective: To extract and purify prodigiosin from the bacterial culture.
Methodology:
-
Cell Harvesting: Centrifuge the culture broth at 8,000-10,000 x g for 15-20 minutes to pellet the bacterial cells.
-
Extraction:
-
Resuspend the cell pellet in acidified methanol (B129727) (e.g., methanol with 4% 1N HCl) or acetone.[17]
-
Agitate the suspension for 1-2 hours at room temperature in the dark to extract the pigment.
-
Centrifuge again to remove cell debris and collect the supernatant containing the crude prodigiosin extract.
-
-
Solvent Evaporation: Evaporate the solvent from the supernatant using a rotary evaporator to obtain the crude prodigiosin.
-
Purification:
-
Silica (B1680970) Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and load it onto a silica gel column. Elute with a solvent system of increasing polarity (e.g., a gradient of hexane (B92381) and ethyl acetate) to separate prodigiosin from other compounds.[18]
-
Thin Layer Chromatography (TLC): Monitor the fractions from the column chromatography using TLC to identify the pure prodigiosin fractions (visualized as a red spot).[18]
-
High-Performance Liquid Chromatography (HPLC): For higher purity, subject the prodigiosin-rich fractions to preparative HPLC.[19]
-
Quantification of Prodigiosin
Objective: To determine the concentration of prodigiosin in an extract.
Methodology:
-
Spectrophotometry:
-
Dissolve a known amount of the purified prodigiosin or the crude extract in acidified ethanol (B145695) or methanol.
-
Measure the absorbance at the maximum wavelength (λmax), which is typically around 535 nm.[3]
-
The concentration can be calculated using the Beer-Lambert law, although a standard curve with purified prodigiosin is more accurate.
-
Visualizations
Prodigiosin Biosynthesis Pathway
The biosynthesis of prodigiosin in Serratia marcescens is a bifurcated process involving the synthesis of two precursor molecules, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-methyl-3-amylpyrrole (MAP), which are then condensed to form the final prodigiosin molecule.[11][20] The genes responsible for this pathway are organized in the pig gene cluster.[21]
Caption: Bifurcated biosynthesis pathway of prodigiosin in Serratia marcescens.
Experimental Workflow for Prodigiosin Research
The following diagram illustrates a typical workflow for the isolation, production, and characterization of prodigiosin.
Caption: General experimental workflow for prodigiosin research.
Conclusion
Prodigiosin stands as a testament to the rich chemical diversity found in the microbial world. Its journey from a source of "miraculous" phenomena to a molecule of significant pharmacological interest underscores the importance of natural product research. With its potent and varied biological activities, particularly in the realm of oncology, prodigiosin and its derivatives continue to be promising candidates for future drug development. This guide provides a foundational resource for researchers aiming to explore the vast potential of this crimson wonder.
References
- 1. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of prodigiosin production by Serratia marcescens using crude glycerol and enhancing production using gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serratia Infections: from Military Experiments to Current Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idstewardship.com [idstewardship.com]
- 6. biologydictionary.net [biologydictionary.net]
- 7. A miraculous red polenta! - Vienna Textile Lab [viennatextilelab.at]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study on the Anticancer Activity of Prodigiosin from Variants of Serratia Marcescens QBN VTCC 910026 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Serratia marcescens (OK482790)’ prodigiosin along with in vitro and in silico validation for its medicinal bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. microbiologyjournal.org [microbiologyjournal.org]
- 15. Two-Step Optimization for Improving Prodigiosin Production Using a Fermentation Medium for Serratia marcescens and an Extraction Process [mdpi.com]
- 16. bepls.com [bepls.com]
- 17. Extraction of prodigiosin from Serratia marcescens and its application as an antibacterial spray - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
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- 19. researchgate.net [researchgate.net]
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